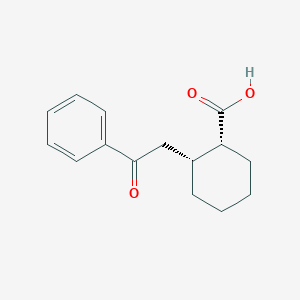

cis-2-(2,3-Dimethylbenzoyl)cyclohexane-1-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

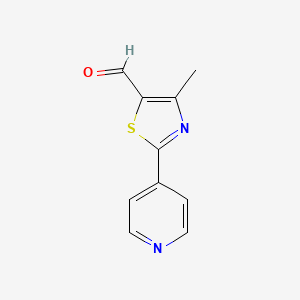

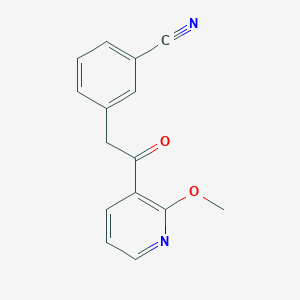

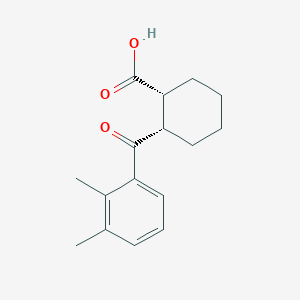

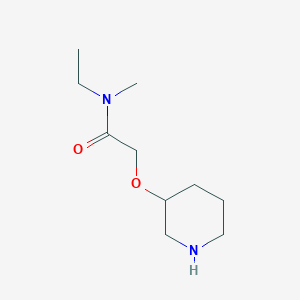

“Cis-2-(2,3-Dimethylbenzoyl)cyclohexane-1-carboxylic acid” is a chemical compound with the molecular formula C16H20O3 . It has a molecular weight of 260.33 g/mol . This compound is often referred to as DCC and has gained significant interest in scientific research due to its unique properties and potential applications in various fields.

Molecular Structure Analysis

The molecule contains a total of 40 bonds, including 20 non-H bonds, 8 multiple bonds, 3 rotatable bonds, 2 double bonds, and 6 aromatic bonds . It also features 2 six-membered rings, 1 aliphatic carboxylic acid group, 1 aromatic ketone, and 1 hydroxyl group .Scientific Research Applications

Analytical Method Development for Pyrethroid Metabolites

Research has led to the development of sophisticated methods for monitoring pyrethroid metabolites in human urine, highlighting the compound's relevance in assessing human exposure to synthetic pyrethroids. Techniques such as solid-phase extraction followed by gas chromatography-tandem mass spectrometry (GC-MS/MS) and high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) have been utilized to detect and quantify metabolites like cis- and trans-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane-1-carboxylic acids, among others, in biological samples (Arrebola et al., 1999); (Baker et al., 2004). These methodologies provide the means to effectively study exposure levels and potential health risks associated with pyrethroid pesticides.

Environmental and Health Implications

The determination of synthetic pyrethroid metabolites in urine samples serves not only as a tool for monitoring environmental exposure but also for assessing potential health risks. The presence of these metabolites in the urine of both occupationally exposed individuals and the general population underscores the importance of understanding the environmental persistence and toxicological impact of synthetic pyrethroids (Klimowska & Wielgomas, 2018). By identifying and quantifying these metabolites, researchers can better assess the exposure levels and potential effects on human health, guiding regulatory policies and protective measures.

Contributions to Synthetic Chemistry

Research on cis-2-(2,3-Dimethylbenzoyl)cyclohexane-1-carboxylic acid and related compounds also contributes to the field of synthetic chemistry, providing insights into the synthesis and behavior of complex organic molecules. Studies exploring the synthesis of cyclohexane derivatives and their reactions under various conditions contribute to a deeper understanding of organic synthesis mechanisms and the development of new synthetic methodologies (Sillanpää, Csende, & Stájer, 1995); (Nesterova, Kopylovich, & Nesterov, 2016). These contributions are essential for advancing the field of chemistry and for the development of new materials and pharmaceuticals.

Properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for cis-2-(2,3-Dimethylbenzoyl)cyclohexane-1-carboxylic acid involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "2,3-dimethylbenzoic acid", "cyclohexanone", "sodium hydroxide", "sodium borohydride", "acetic anhydride", "hydrochloric acid", "sodium bicarbonate", "sodium chloride", "water", "ethyl acetate", "hexane" ], "Reaction": [ "Step 1: Conversion of 2,3-dimethylbenzoic acid to 2,3-dimethylbenzoyl chloride using thionyl chloride", "Step 2: Conversion of cyclohexanone to cis-cyclohexane-1,2-diol using sodium borohydride", "Step 3: Protection of the hydroxyl group in cis-cyclohexane-1,2-diol with acetic anhydride to form cis-acetoxy-cyclohexane-1,2-diol", "Step 4: Oxidation of the protected diol to cis-cyclohexane-1,2-dione using sodium hypochlorite", "Step 5: Conversion of cis-cyclohexane-1,2-dione to cis-2-(2,3-dimethylbenzoyl)cyclohexane-1-carboxylic acid using 2,3-dimethylbenzoyl chloride and sodium hydroxide", "Step 6: Purification of the product by extraction with ethyl acetate, washing with water and sodium bicarbonate, drying over sodium chloride, and evaporation of the solvent to obtain the desired product" ] } | |

| 733742-67-1 | |

Molecular Formula |

C16H20O3 |

Molecular Weight |

260.33 g/mol |

IUPAC Name |

(1S,2R)-2-(2,3-dimethylbenzoyl)cyclohexane-1-carboxylic acid |

InChI |

InChI=1S/C16H20O3/c1-10-6-5-9-12(11(10)2)15(17)13-7-3-4-8-14(13)16(18)19/h5-6,9,13-14H,3-4,7-8H2,1-2H3,(H,18,19)/t13-,14+/m1/s1 |

InChI Key |

KXDFPUOTMLTPRU-KGLIPLIRSA-N |

Isomeric SMILES |

CC1=C(C(=CC=C1)C(=O)[C@@H]2CCCC[C@@H]2C(=O)O)C |

SMILES |

CC1=C(C(=CC=C1)C(=O)C2CCCCC2C(=O)O)C |

Canonical SMILES |

CC1=C(C(=CC=C1)C(=O)C2CCCCC2C(=O)O)C |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Methyl-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine-7-sulfonyl chloride](/img/structure/B1614068.png)